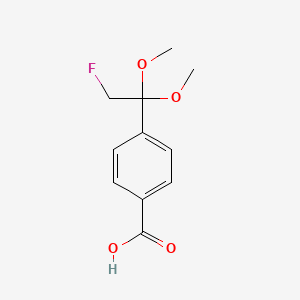
(4-benzylpiperazin-1-yl)(2-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazol-5-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "(4-benzylpiperazin-1-yl)(2-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazol-5-yl)methanone" is a novel molecule that appears to be related to a class of compounds with potential pharmacological properties. The related compounds have been synthesized and evaluated for various biological activities, including anxiolytic, antimicrobial, and interaction with central nervous system receptors .
Synthesis Analysis
The synthesis of related compounds involves multiple steps, starting from basic chemical precursors. For instance, novel benzophenone derivatives with triazole moieties were prepared from substituted aminodiphenylmethanes or by hydrolysis and subsequent methylation of triazolobenzodiazepines . Another related compound, a series of chromen-2-one derivatives, was synthesized through reductive amination using sodium cyanoborohydride in methanol . A three-step synthesis of (1-benzylpiperazin-2-yl)methanols was described starting from the methyl ester of (S)-serine, involving diastereomeric oxazolidine derivatives as key intermediates . Additionally, triazole analogues of piperazine were synthesized from 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid and 1-arylpiperazine .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were characterized using various spectroscopic techniques. Infrared (IR), proton nuclear magnetic resonance (^1H NMR), carbon-13 nuclear magnetic resonance (^13C NMR), and mass spectroscopy were employed to confirm the structures of the newly synthesized compounds .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are typical of organic synthesis, including reductive amination, Swern oxidation, Wittig reaction, and subsequent hydrogenation . These reactions are carefully chosen to introduce specific functional groups and to build the complex molecular architecture characteristic of these compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are inferred from their structural features and biological activity profiles. The presence of triazole, benzophenone, and piperazine rings suggests a certain degree of lipophilicity, which is important for crossing biological membranes. The biological activity assays indicate that these compounds have the potential to interact with various biological targets, such as central nervous system receptors and pathogenic bacteria, suggesting a degree of specificity and potency .
Relevant Case Studies
The compounds have been evaluated in various biological assays. For example, the benzophenone derivatives showed potent sedative and muscle relaxing activity in mice and antagonized clonic convulsions induced by pentylenetetrazole . The chromen-2-one derivatives exhibited significant antibacterial and antifungal activity, and their inhibitory potency was supported by docking studies with oxidoreductase proteins . The (1-benzylpiperazin-2-yl)methanols showed promising interaction with σ1-receptors, indicating potential for central nervous system applications . The triazole analogues of piperazine demonstrated significant inhibition of bacterial growth, highlighting their antimicrobial potential .
科学的研究の応用
Antibacterial Activity
A study by Nagaraj, Srinivas, & Rao (2018) on novel triazole analogues of piperazine, including compounds similar to (4-benzylpiperazin-1-yl)(2-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazol-5-yl)methanone, demonstrated significant antibacterial activity against human pathogenic bacteria like Escherichia coli and Klebsiella pneumoniae. This suggests potential applications in developing new antibacterial agents.
Enzyme Inhibition
Research by Morera et al. (2012) focused on similar compounds' activity on human fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). These enzymes are relevant in pain and inflammation pathways, indicating potential therapeutic applications in these areas.
Antifungal Activity
Lv et al. (2013) synthesized novel methanone derivatives, which showed promising effects on antifungal activity (Lv et al., 2013). This suggests potential use in developing antifungal medications.
Central Nervous System (CNS) Receptors
Butler, Wise, & Dewald (1984) reported on compounds with central nervous system depressant activity, potential anticonvulsant properties, and a low order of acute toxicity (Butler, Wise, & Dewald, 1984). This highlights potential applications in CNS disorders.
Crystal Structure and DFT Studies
Huang et al. (2021) conducted studies on similar boric acid ester intermediates, providing insights into their crystal structures and physicochemical properties through density functional theory (DFT) (Huang et al., 2021). Such studies aid in understanding the chemical behavior and potential applications of these compounds.
特性
IUPAC Name |
(4-benzylpiperazin-1-yl)-[2-[1-(4-fluorophenyl)-5-methyltriazol-4-yl]-4-methyl-1,3-thiazol-5-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25FN6OS/c1-17-23(25(33)31-14-12-30(13-15-31)16-19-6-4-3-5-7-19)34-24(27-17)22-18(2)32(29-28-22)21-10-8-20(26)9-11-21/h3-11H,12-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMRBZWQLAQFXSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=C(N(N=N2)C3=CC=C(C=C3)F)C)C(=O)N4CCN(CC4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25FN6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

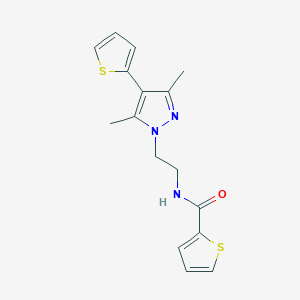
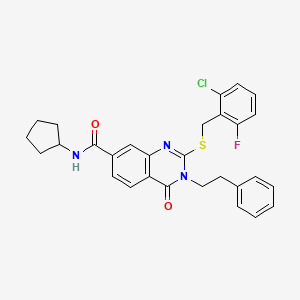
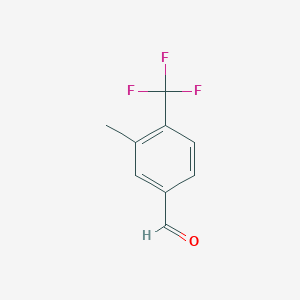
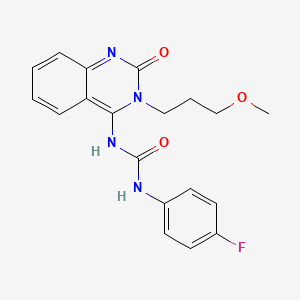
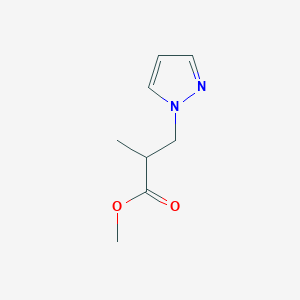
![1-(4-Chlorophenyl)-3-(7-oxaspiro[3.5]nonan-1-yl)urea](/img/structure/B3001723.png)
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-fluorobenzamide](/img/structure/B3001724.png)
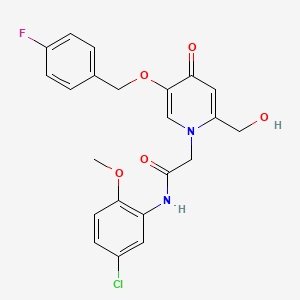

![N-(4-isopropylbenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B3001728.png)
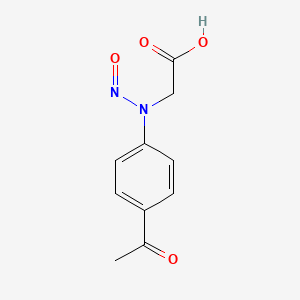
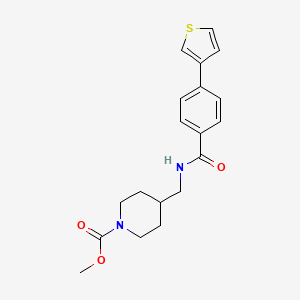
![1-(benzo[d]oxazol-2-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)pyrrolidine-2-carboxamide](/img/structure/B3001733.png)
